![molecular formula C7H4BrClN2 B596108 2-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1260825-69-1](/img/structure/B596108.png)
2-Bromo-7-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-chloroimidazo[1,2-a]pyridine (BCIP) is an organic compound belonging to the imidazopyridine family. It is a colorless solid with a melting point of 129 °C and a boiling point of 213 °C. BCIP is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis of Derivatives
One primary application is the synthesis of imidazo[1,2-a]pyridine derivatives, which are essential for creating a variety of biologically active compounds. Researchers have developed methods for synthesizing these derivatives using 2-aminopyridine as a starting material, highlighting the importance of compounds like 2-bromo-7-chloroimidazo[1,2-a]pyridine in medicinal chemistry and material science (T. Chien et al., 2014).
Phosphorescence Switching
Another intriguing application is in the field of optical materials. Compounds derived from 2-bromo-7-chloroimidazo[1,2-a]pyridine have been shown to exhibit different phosphorescent colors and quantum yields. Notably, these materials can undergo reversible phosphorescent color switching in response to acid-base vapor stimuli, offering promising avenues for the development of dynamic functional materials (Bin Li & Guo-Ping Yong, 2019).
Organic Synthesis and Ligand Development
The compound also finds applications in organic synthesis and ligand development. It has been used in the copper-catalyzed hydroxylation of aryl bromides, with derivatives acting as effective catalytic systems. This showcases its role in facilitating reactions that are crucial for the synthesis of complex organic molecules (Jia et al., 2011).
Fluorescent Molecular Rotors
Furthermore, derivatives of 2-bromo-7-chloroimidazo[1,2-a]pyridine have been explored as fluorescent molecular rotors (FMRs). These compounds demonstrate viscosity sensitivity and are investigated for their potential in sensing applications due to their ability to show significant changes in fluorescence intensity in response to environmental changes (S. D. Jadhav & N. Sekar, 2017).
Structural Diversity in Coordination Complexes
Lastly, 2-bromo-7-chloroimidazo[1,2-a]pyridine derivatives have been used to construct coordination complexes with diverse structures. These complexes exhibit varied dimensionality and have been studied for their photoluminescent properties and potential antitumor activity, demonstrating the compound's utility in inorganic chemistry and materials science (Jiapeng Liu et al., 2020).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-7-chloroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
properties
IUPAC Name |
2-bromo-7-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBAWAFMKICQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721011 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
CAS RN |
1260825-69-1 |
Source
|
Record name | 2-Bromo-7-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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